molecular formula C7H4BrClO B1282812 2-Bromo-6-chlorobenzaldehyde CAS No. 64622-16-8

2-Bromo-6-chlorobenzaldehyde

Cat. No. B1282812
CAS RN: 64622-16-8
M. Wt: 219.46 g/mol
InChI Key: NUGMENVSVAURGO-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzaldehyde is a halogenated aromatic compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and a chlorine atom on the benzene ring, which are positioned at the second and sixth carbon atoms, respectively. The aldehyde group attached to the benzene ring makes it a valuable precursor in the formation of heterocyclic compounds and in facilitating various chemical reactions.

Synthesis Analysis

The synthesis of halogenated compounds like 2-Bromo-6-chlorobenzaldehyde often involves regioselective catalytic processes. For instance, a gold-catalyzed synthesis of related 1-bromo/chloro-2-carboxy-1,3-dienes has been developed, which demonstrates the potential for halogen atoms to promote specific rearrangements in propargylic carboxylates . Additionally, tandem reactions have been employed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, showcasing the efficiency of using halogenated substrates in one-pot reactions under transition-metal-free conditions . These methods highlight the versatility of halogenated intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chlorobenzaldehyde can be inferred from related compounds that have been characterized using various analytical techniques. For example, the crystal structure of a Schiff base compound derived from a similar halogenated salicylaldehyde was determined using single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings . This suggests that 2-Bromo-6-chlorobenzaldehyde could also exhibit planarity in its molecular structure, which may influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Halogenated benzaldehydes like 2-Bromo-6-chlorobenzaldehyde are reactive intermediates that can participate in a variety of chemical reactions. The presence of both bromine and chlorine atoms can lead to selective reactivity patterns. For instance, the related compound 2-Bromo-6-chloro-3(2H)-benzofuranone was synthesized through a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination, starting from 4-chloro salicylic acid . This demonstrates the compound's utility in constructing complex heterocyclic structures. Moreover, the reactivity of brominated compounds towards nucleophilic reagents has been shown to be higher than their chlorinated counterparts, as seen in the study of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-chlorobenzaldehyde can be deduced from the properties of similar bromo- and chloro-substituted compounds. For example, the vibrational spectra of brominated and chlorinated compounds provide insights into their structural characteristics and reactivity . The halogen atoms significantly influence the compound's density, melting point, and solubility, which are critical parameters in the design of synthesis protocols and the application of these compounds in various chemical processes. Additionally, the electronic effects of the halogen substituents affect the compound's chemical behavior, such as its electrophilic nature and susceptibility to nucleophilic attack.

Scientific Research Applications

Summary of the Application

2-Bromo-6-chlorobenzaldehyde has been used in the study of infrared spectral data. This compound has been analyzed using infrared (IR) spectroscopy and density functional theory (DFT) to investigate its spectral characteristics and conformation .

Methods of Application

The compound was studied using IR spectroscopy and DFT. The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

Results or Outcomes

The research characterized the IR bands of 2-bromo-4-chlorobenzaldehyde by experimental (IR spectroscopy) and DFT methods. Further, solvent effect on carbonyl stretching of the compound was studied .

2. Buchwald C-N Bond Forming Reaction

Summary of the Application

2-Bromo-6-chlorobenzaldehyde plays an important role as a linker, which provides higher selectivity and reactivity in the Buchwald C-N bond forming reaction .

Results or Outcomes

The use of 2-Bromo-6-chlorobenzaldehyde in this reaction helps in the preparation of Bruton’s tyrosine kinase inhibitor .

3. Synthesis of Aza-Fused Polycyclic Quinolines

Summary of the Application

2-Bromo-6-chlorobenzaldehyde is used in the synthesis of aza-fused polycyclic quinolines through a copper-catalyzed cascade reaction .

Results or Outcomes

The use of 2-Bromo-6-chlorobenzaldehyde in this reaction helps in the synthesis of aza-fused polycyclic quinolines .

4. Preparation of 1-Substituted Indazoles

Summary of the Application

2-Bromo-6-chlorobenzaldehyde is used in the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides .

Results or Outcomes

The use of 2-Bromo-6-chlorobenzaldehyde in this reaction helps in the preparation of 1-substituted indazoles .

5. Total Synthesis of Anticancer Agent, (-)-Taxol

Summary of the Application

2-Bromo-6-chlorobenzaldehyde is a key starting material in the total synthesis of an anticancer agent, (-)-taxol .

Results or Outcomes

The use of 2-Bromo-6-chlorobenzaldehyde in this synthesis helps in the preparation of (-)-taxol, an important anticancer agent .

6. Unknown Application

Specific Scientific Field

The specific scientific field for this application is not detailed in the source .

Methods of Application

The specific methods of application in this context are not detailed in the source .

Results or Outcomes

The results or outcomes of this application are not detailed in the source .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It should be stored in a cool place, and the container should be kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

2-bromo-6-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGMENVSVAURGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542897
Record name 2-Bromo-6-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorobenzaldehyde

CAS RN

64622-16-8
Record name 2-Bromo-6-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-chlorobenzaldehyde
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Synthesis routes and methods I

Procedure details

A 1.6 molar solution of butyllithium in hexanes was placed in a three-neck flask equipped with a stirrer, addition funnel, low-temperature thermometer and nitrogen inlet tube at 0° C. A solution of diisopropyl amine in anhydrous tetrahydrofuran was added dropwise. The resulting solution was stirred at 0° C. for ten minutes, then cooled to −78° C. Upon cooling, a solution of 1-bromo-3-chlorobenzene in anhydrous tetrahydrofuran was added dropwise. The reaction was stirred at −78° C. for one hour. Anhydrous dimethylformamide was added. The solution was allowed to slowly warm to room temperature, followed by the addition of acetic acid and water. The aqueous mixture was extracted with ether twice and the ether layers were separated. The combined ether layers were successively washed with aqueous hydrochloric acid and brine. The separated organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel, eluting with hexanes-ethyl acetate to yield 2-chloro-6-bromobenzaldehyde.
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Synthesis routes and methods II

Procedure details

A 1.6 molar solution of butyllithium in hexanes (4.5 mL, 2.8 mmol) was placed in a three-neck flask equipped with a stirrer, addition funnel, low-temperature thermometer and nitrogen inlet tube at 0° C. A solution of diisopropyl amine (1.13 mL, 8.1 mmol) in anhydrous tetrahydrofuran was added dropwise. The resulting solution was stirred at 0° C. for ten minutes, then cooled to −78° C. Upon cooling, a solution of 1-bromo-3-chlorobenzene (1.4 g, 7.3 mmol) in anhydrous tetrahydrofuran was added dropwise. The reaction was allowed to stir at −78° C. for one hour. Anhydrous dimethylformamide (636 μL) was added. The solution was allowed to slowly warm to room temperature, followed by the addition of acetic acid (50 mL) and water (50 mL). The aqueous mixture was extracted with ether twice and the ether layers were separated. The combined ether layers were successively washed with aqueous hydrochloric acid and brine. The separated organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel, eluting with 9:1 hexanes:ethyl acetate to yield 2-chloro-6-bromobenzaldehyde as an off white solid (850 mg, 53% yield). NMR (300 MHz, CDCl3): 10.4 (s, 1H), 7.6 (m, 1H), 7.45 (m, 1H), 7.3 ppm (m, 1H).
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Yield
53%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-chlorobenzaldehyde
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Citations

For This Compound
24
Citations
JF Bunnett, JH Miles… - Journal of the American …, 1961 - ACS Publications
… 9340 2-Bromo-6-chlorobenzaldehyde … 2-Bromo-6-chlorobenzaldehyde.—Three runs were made with this substrate at 58.4; these are shown in Table III, Part B. The value of kc derived …
Number of citations: 35 pubs.acs.org
T Rawalpally, Y Ji, A Shankar, W Edwards… - … Process Research & …, 2008 - ACS Publications
… Synthesis of 2-Bromo-6-chlorobenzaldehyde in the Presence of Anhydrous MgCl 2 … Retention times: 13.9 min (2-bromo-6-chlorobenzene) and 11.3 min (2-bromo-6-chlorobenzaldehyde…
Number of citations: 18 pubs.acs.org
E Dubost, C Fossey, T Cailly, S Rault… - The Journal of Organic …, 2011 - ACS Publications
Substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a three-step sequence involving a selective palladium-catalyzed ortho-bromination as the key step. O-…
Number of citations: 113 pubs.acs.org
W Lang, Q Yang, X Song, M Yin, L Zhou - RSC advances, 2017 - pubs.rsc.org
… So, 4-chloroindole-2-carboxylic ester was obtained as main product when 2-bromo-6-chlorobenzaldehyde was substrate (entry 7). In 2009, Cai group reported the cascade process of …
Number of citations: 16 pubs.rsc.org
W Kawahata, T Asami, T Irie, M Sawa - Bioorganic & Medicinal Chemistry …, 2018 - Elsevier
… Isoquinolone 8 9 was coupled with 2-bromo-6-chlorobenzaldehyde 7 by Cu-catalyzed cross coupling, and the resulting benzaldehyde 9 was reduced using NaBH 4 to produce …
Number of citations: 12 www.sciencedirect.com
JB Hong, JP Davidson, Q Jin, GR Lee… - … Process Research & …, 2014 - ACS Publications
… The selection of 2-bromo-6-chlorobenzaldehyde as a linker provided high selectivity as well as reactivity in the Buchwald C–N bond forming reaction, (8) and the subsequent Suzuki–…
Number of citations: 19 pubs.acs.org
MM Khan, S Khan, S Iqbal - RSC advances, 2016 - pubs.rsc.org
… For example, a suitably functionalized tetrahydropyridine 100, was synthesized by the reaction of 2-bromo-6-chlorobenzaldehyde 96, allylamine 97, allylzinc bromide 98 and Cbz-Cl in …
Number of citations: 59 pubs.rsc.org
S Luliński, I Madura, J Serwatowski… - New Journal of …, 2007 - pubs.rsc.org
Functionalized 2-formylphenylboronic acids undergo an unprecedented tautomeric rearrangement in solution to form corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. …
Number of citations: 61 pubs.rsc.org
JI Day, KN Allen-Moyer, KP Cole - The Journal of Organic …, 2023 - ACS Publications
Within the scope of developing a new route to an active pharmaceutical ingredient intermediate, we had need of a fluorinated indazole. Although an established route was in place, it …
Number of citations: 1 pubs.acs.org
BA Granger - 2013 - repositories.lib.utexas.edu
Several novel multicomponent assembly processes have been developed for the preparation of a diverse array of complex heterocyclic systems from relatively simple starting materials. …
Number of citations: 2 repositories.lib.utexas.edu

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